(S,R,S)-AHPC-PEG2-C4-Cl: A Technical Guide to a VHL-Recruiting PROTAC Linker
(S,R,S)-AHPC-PEG2-C4-Cl: A Technical Guide to a VHL-Recruiting PROTAC Linker
(S,R,S)-AHPC-PEG2-C4-Cl is a synthetic chemical compound extensively utilized in the field of targeted protein degradation. As a heterobifunctional molecule, it serves as a crucial building block in the creation of Proteolysis Targeting Chimeras (PROTACs). This technical guide provides an in-depth overview of its chemical structure, properties, and its application in research, particularly for scientists and professionals in drug development.
Core Concepts and Chemical Structure
(S,R,S)-AHPC-PEG2-C4-Cl, also known by its synonym VH032-PEG2-C4-Cl, is a ligand-linker conjugate for the Von Hippel-Lindau (VHL) E3 ubiquitin ligase.[1] Its structure is composed of three key components:
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A VHL Ligand: The (S,R,S)-AHPC ((2S,4R)-1-((S)-2-amino-3,3-dimethylbutanoyl)-4-hydroxy-N-(4-(4-methylthiazol-5-yl)benzyl)pyrrolidine-2-carboxamide) moiety, which is a potent and well-characterized binder to the VHL E3 ligase.[1]
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A PEG2 Linker: A two-unit polyethylene (B3416737) glycol (PEG) spacer. The inclusion of a PEG linker can enhance the aqueous solubility and improve the pharmacokinetic properties of the resulting PROTAC molecule.
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A C4-Cl Linker: A four-carbon alkyl chain terminating in a chlorine atom. This chloroalkane serves as a reactive handle for covalent attachment to a target protein, most notably the HaloTag fusion protein.[2][3]
The strategic combination of these elements allows (S,R,S)-AHPC-PEG2-C4-Cl to be readily conjugated to a ligand for a specific protein of interest, thereby generating a PROTAC capable of inducing the degradation of that target protein.
Physicochemical Properties
A summary of the key physicochemical properties of (S,R,S)-AHPC-PEG2-C4-Cl is presented in the table below.
| Property | Value |
| Molecular Formula | C₃₂H₄₇ClN₄O₆S |
| Molecular Weight | 651.26 g/mol |
| CAS Number | 1835705-57-1 |
| Appearance | Light yellow to yellow oil |
| Purity | Typically >98% |
| Solubility | Soluble in DMSO and other organic solvents |
| Storage | Recommended storage at -20°C for short-term and -80°C for long-term stability.[1] |
Mechanism of Action: PROTAC-Mediated Protein Degradation
When conjugated to a target protein ligand, the resulting PROTAC molecule containing the (S,R,S)-AHPC-PEG2-C4-Cl moiety hijacks the cell's natural protein disposal system, the ubiquitin-proteasome system (UPS). The mechanism involves the formation of a ternary complex between the target protein, the PROTAC, and the VHL E3 ligase. This proximity, induced by the PROTAC, facilitates the transfer of ubiquitin from an E2 ubiquitin-conjugating enzyme to the target protein. The polyubiquitinated target protein is then recognized and degraded by the 26S proteasome. The PROTAC molecule is subsequently released and can catalytically induce the degradation of multiple target protein molecules.
Application in Degradation of HaloTag Fusion Proteins
A primary and well-documented application of (S,R,S)-AHPC-PEG2-C4-Cl is in the creation of "HaloPROTACs," which are designed to degrade proteins that have been fused with the HaloTag protein.[2][3] The chloroalkane linker of (S,R,S)-AHPC-PEG2-C4-Cl forms a covalent bond with the HaloTag, while the (S,R,S)-AHPC moiety recruits the VHL E3 ligase, leading to the specific degradation of the HaloTag fusion protein. This has been demonstrated with the degradation of a GFP-HaloTag7 fusion protein in cell-based assays.[1]
Quantitative Data for a Structurally Similar HaloPROTAC
| Parameter | Value |
| DC₅₀ (Half-maximal Degradation Concentration) | 19 ± 1 nM |
| Dₘₐₓ (Maximum Degradation) | 90 ± 1 % |
| Time to 50% Degradation | 4 - 8 hours |
Experimental Protocols
The following are generalized protocols based on the methodologies used for evaluating HaloPROTACs for the degradation of HaloTag fusion proteins.[3]
Cell Culture and Transfection
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Cell Line: Human Embryonic Kidney (HEK) 293T cells are commonly used.
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Culture Conditions: Cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin/streptomycin at 37°C in a 5% CO₂ incubator.
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Transfection: Cells are transiently transfected with a plasmid encoding the GFP-HaloTag7 fusion protein using a suitable transfection reagent (e.g., Lipofectamine 2000) according to the manufacturer's instructions. Experiments are typically performed 24-48 hours post-transfection.
PROTAC Treatment
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Stock Solution: A stock solution of the (S,R,S)-AHPC-PEG2-C4-Cl-based PROTAC is prepared in DMSO (e.g., 10 mM).
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Dosing: The PROTAC stock solution is serially diluted to the desired concentrations in cell culture medium.
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Treatment: The medium on the transfected cells is replaced with the medium containing the PROTAC at various concentrations. A vehicle control (DMSO) is also included.
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Incubation: Cells are incubated with the PROTAC for a specified period (e.g., 24 hours for dose-response curves, or various time points for time-course experiments).
Analysis of Protein Degradation
a) Western Blotting:
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Cell Lysis: After treatment, cells are washed with PBS and lysed in RIPA buffer containing protease inhibitors.
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Protein Quantification: The total protein concentration in the lysates is determined using a BCA assay.
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SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
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Immunoblotting: The membrane is blocked and then incubated with primary antibodies against the HaloTag and a loading control (e.g., GAPDH or β-actin). Subsequently, the membrane is incubated with a corresponding HRP-conjugated secondary antibody.
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Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and imaged.
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Quantification: The intensity of the protein bands is quantified using densitometry software, and the level of the target protein is normalized to the loading control.
b) Fluorescence-based Analysis:
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Imaging: For fluorescently tagged proteins like GFP-HaloTag7, cells can be imaged directly using a fluorescence microscope after PROTAC treatment.
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Flow Cytometry: Alternatively, cells can be harvested, and the GFP fluorescence can be quantified using a flow cytometer. The geometric mean fluorescence intensity is determined for each treatment condition.
Conclusion
(S,R,S)-AHPC-PEG2-C4-Cl is a valuable chemical tool for researchers in the field of targeted protein degradation. Its well-defined structure, incorporating a potent VHL ligand and a reactive chloroalkane handle, makes it particularly suitable for the development of PROTACs aimed at degrading HaloTag fusion proteins. The methodologies and data presented in this guide provide a comprehensive framework for the design, synthesis, and evaluation of PROTACs utilizing this versatile building block, paving the way for further advancements in the development of novel therapeutics based on targeted protein degradation.
